2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
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Overview
Description
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline core linked to a triazolopyridine moiety through a sulfanyl bridge, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Sulfanyl Group: The quinazoline core is then reacted with thiol-containing compounds under appropriate conditions to introduce the sulfanyl group.
Attachment of the Triazolopyridine Moiety: The final step involves the coupling of the quinazoline-sulfanyl intermediate with a triazolopyridine derivative, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The hydroxyl group on the quinazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Alkylated or aminated quinazoline derivatives.
Scientific Research Applications
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to inhibition of cell proliferation. This makes it a promising candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: Known for their DNA intercalation activities and anticancer properties.
1,2,4-Triazolo[4,3-c]quinazolines: Investigated for their potential as PCAF inhibitors with anticancer activity.
Uniqueness
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide stands out due to its unique combination of a quinazoline core and a triazolopyridine moiety, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit cell proliferation makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18N6O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C19H18N6O2S/c26-17(12-28-19-21-14-7-2-1-6-13(14)18(27)22-19)20-10-5-9-16-24-23-15-8-3-4-11-25(15)16/h1-4,6-8,11H,5,9-10,12H2,(H,20,26)(H,21,22,27) |
InChI Key |
DXKGDLMNNQAOTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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